

Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-5-methylhex-4-enoate*

Cat. No.: *B1336655*

[Get Quote](#)

An In-depth Technical Guide to 2-amino-5-methylhex-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-5-methylhex-4-enoic acid, a non-proteinogenic amino acid with noteworthy biological activity. This document consolidates available data on its properties, provides detailed experimental protocols for its isolation and analysis, and visualizes key processes through structured diagrams.

Chemical and Physical Properties

2-amino-5-methylhex-4-enoic acid, also known as 5-dehydrohomoleucine, is an unsaturated aliphatic amino acid. Its properties are summarized below.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	[1] [2]
Molecular Weight	143.18 g/mol	[1] [2]
IUPAC Name	2-amino-5-methylhex-4-enoic acid	[1]
CAS Number	3558-31-4 (for DL form)	[3]
Physical Form	Powder	
Melting Point	>193°C (decomposition) or 220-225°C	[3]
Boiling Point	253.9 ± 33.0 °C at 760 mmHg (Predicted)	[3]
Storage Temperature	Room Temperature	

Chemical and Computational Properties

Property	Value	Source
XLogP3	-1.4	[1] [2]
Polar Surface Area	63.3 Å ²	[1] [2]
Formal Charge	0	[1]
InChI	InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)	[1]
InChIKey	XRARHOAIGIRUNR-UHFFFAOYSA-N	[1]
Canonical SMILES	CC(C)=CCC(C(=O)O)N	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural elucidation of 2-amino-5-methylhex-4-enoic acid.

Nuclear Magnetic Resonance (NMR) Data

The following ^1H and ^{13}C NMR data were reported for (2S,4R)-2-amino-4-methyl-hex-5-enoic acid isolated from *Boletus fraternus*.

Nucleus	Chemical Shift (δ) in ppm	Multiplicity
^1H	3.49	dd
^1H	5.72	ddd
^1H	5.14	ddd
^1H	5.06	ddd
^1H	2.36	br-sep
^1H	1.96	ddd
^1H	1.67	ddd
^1H	1.07	d
^{13}C	174.6	
^{13}C	54.7	
^{13}C	143.9	
^{13}C	115.4	
^{13}C	39.3	
^{13}C	36.1	
^{13}C	21.3	

Experimental Protocols

A detailed experimental protocol for the isolation and analysis of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from a natural source has been documented.

Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from *Boletus fraternus*

This protocol is based on a bioassay-guided fractionation of the fruiting bodies of the mushroom *Boletus fraternus*.

3.1.1. Extraction

- Lyophilized and crushed fruiting bodies of *B. fraternus* (21.2 g) are extracted with 99.5% ethanol (1.5 L, twice).
- The combined ethanol extracts are concentrated in vacuo to a syrup.
- The resulting syrup is then subjected to further solvent partitioning.

3.1.2. Chromatographic Separation

- The aqueous methanol extract is loaded onto an Amberlite IR-120B (H^+ form) column.
- The column is washed with distilled water to remove unbound compounds.
- The adsorbed compounds, including the target amino acid, are eluted with 2N NH_4OH .
- The eluent is evaporated to yield the purified compound.

3.1.3. Thin-Layer Chromatography (TLC) Analysis

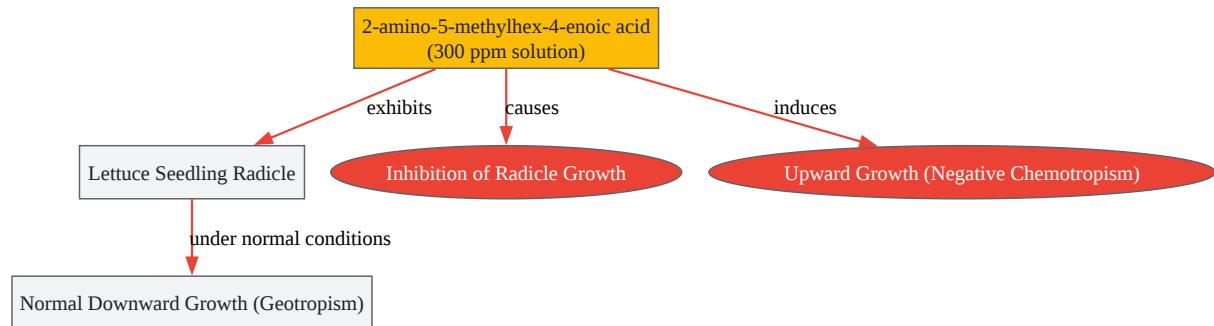
- The isolated compound is spotted on a silica gel TLC plate.
- The plate is developed using a mobile phase of butanol:acetic acid:water (4:1:1).
- The amino acid spots are visualized by spraying with Ninhydrin reagent and heating at 110°C.

Biological Activity and Logical Relationships

2-amino-5-methylhex-4-enoic acid has been identified as a potent allelochemical.

Allelopathic Effects

The (2S,4R) stereoisomer, isolated from *Boletus fraternus*, exhibits significant allelopathic activity, inhibiting the radicle growth of lettuce seedlings. A notable observation is that at a concentration of 300 ppm, the radicles of the lettuce seedlings grow upwards, against gravity, to avoid contact with the solution containing the compound. This suggests a strong negative chemotropic effect.


Visualizations

The following diagrams illustrate the experimental workflow for the isolation of 2-amino-5-methylhex-4-enoic acid and the logical relationship of its allelopathic effect.

[Click to download full resolution via product page](#)

Isolation Workflow of 2-amino-5-methylhex-4-enoic acid.

[Click to download full resolution via product page](#)

Allelopathic Effect on Lettuce Seedling Radicle Growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S,4S)-2-Amino-4-methylhex-5-enoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336655#physical-and-chemical-properties-of-2-amino-5-methylhex-4-enoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com